molecular formula C₁₀H₁₈D₄O₉S₃ B1157081 Busulfan Propyl Mesylate-d4

Busulfan Propyl Mesylate-d4

Cat. No.: B1157081
M. Wt: 386.5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Busulfan Propyl Mesylate-d4 is a deuterated analog of Busulfan Propyl Mesylate, a reference standard used in pharmaceutical development. It is synthesized by replacing four hydrogen atoms with deuterium at specific molecular positions, enhancing its utility in analytical applications such as mass spectrometry (LC-MS) for precise quantification and traceability . This compound is critical for method validation, quality control (QC), and ensuring compliance with pharmacopeial standards (e.g., USP, EP). Its controlled synthesis and handling require adherence to regulatory guidelines, with restrictions on storage, shelf life, and documentation due to its status as a "made-to-order" specialty chemical .

Properties

Molecular Formula

C₁₀H₁₈D₄O₉S₃

Molecular Weight

386.5

Synonyms

4-((Methylsulfonyl)oxy)butyl 4-((Methylsulfonyl)oxy)butane-1-sulfonate-d4;  4-Monomethanesulfonate-hydroxybutanesulfonic Acid 4’-Monomethanesulfonate-1-butanediol Ester-d4

Origin of Product

United States

Comparison with Similar Compounds

Busulfan (Parent Compound)

Structure and Role : Busulfan (1,4-butanediol dimethanesulfonate) is a bifunctional alkylating agent used in myeloablative regimens prior to hematopoietic stem cell transplantation. It undergoes glutathione S-transferase-catalyzed metabolism to form the tetrahydrothiophenium ion (THT+), a key intermediate in its elimination .
Key Differences :

  • Pharmacokinetics : Busulfan exhibits age-dependent clearance, with children aged 1–4 years showing 2–3-fold higher oral clearance than adults due to enhanced glutathione conjugation .

Busulfan Propyl Mesylate (Non-Deuterated Analog)

Structure and Role : Busulfan Propyl Mesylate (4-((methylsulfonyl)oxy)butyl 4-((methylsulfonyl)oxy)butane-1-sulfonate) is a mesylate ester derivative of Busulfan. It serves as a reference standard for analytical method development and QC during drug synthesis .
Key Differences :

  • Isotopic Composition : The absence of deuterium in Busulfan Propyl Mesylate reduces its utility in mass spectrometry compared to its deuterated counterpart.

Comparative Data Table

Property Busulfan Busulfan Propyl Mesylate Busulfan Propyl Mesylate-d4
Molecular Formula C₆H₁₄S₂O₆ C₉H₁₈S₃O₈ C₉H₁₄D₄S₃O₈
Role Therapeutic alkylating agent Analytical reference standard Deuterated internal standard
Key Use Myeloablation Method validation, QC Isotope dilution assays
Metabolism Glutathione conjugation → THT+ Not metabolized (reference) Presumed inert in metabolism
Regulatory Status Approved drug Controlled reference standard Controlled, made-to-order

Research Findings and Implications

  • Analytical Superiority : this compound’s deuterium incorporation minimizes isotopic interference in LC-MS, enabling accurate quantification of Busulfan in biological matrices .
  • Metabolic Insights : While Busulfan’s metabolism is well-documented (e.g., THT+ formation in children ), the deuterated analog’s stability remains inferred from general deuterium effects rather than direct studies.
  • Handling Challenges : Both Busulfan Propyl Mesylate and its deuterated form require stringent storage conditions (well-closed containers, short shelf life) and regulatory compliance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.